Cas no 98769-74-5 ((R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol)
98769-74-5 structure
Product Name:(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol
CAS No:98769-74-5
MF:C17H21NO3
MW:287.353544950485
CID:62004
PubChem ID:29971587
Update Time:2025-04-18
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol
- 3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol
- (2RS,3RS)-1-amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane
- (2RS,3RS)-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropylamine
- 3-amino-1-(2-ethoxy-phenoxy)-1-phenylpropan-2-ol
- Benzeneethanol,a-(aminomethyl)-b-(2-ethoxyphenoxy)-, (R*,R*)-(?à)-
- Benzeneethanol, a-(aminomethyl)-b-(2-ethoxyphenoxy)-, (R*,R*)-
- Rel-(1R,2R)-3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol
- 98769-74-5
-
- Inchi: 1S/C17H21NO3/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13/h3-11,14,17,19H,2,12,18H2,1H3/t14-,17-/m1/s1
- InChI Key: NSRLBJFRMMPGOK-RHSMWYFYSA-N
- SMILES: O(C1C=CC=CC=1OCC)[C@H](C1C=CC=CC=1)[C@@H](CN)O
Computed Properties
- Exact Mass: 287.15200
- Monoisotopic Mass: 287.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.7Ų
Experimental Properties
- Density: 1.149
- PSA: 64.71000
- LogP: 3.22530
(R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol Related Literature
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
98769-74-5 ((R*,R*)-3-Amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk